molecular formula C23H18ClFN2O2 B2494694 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide CAS No. 941991-22-6

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide

Cat. No. B2494694
CAS RN: 941991-22-6
M. Wt: 408.86
InChI Key: CQZQMVHTJYKOKX-UHFFFAOYSA-N
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Description

The investigation of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide involves exploring its synthesis, molecular structure, chemical reactions, and properties. Compounds with similar structures, such as tetrahydroquinoline derivatives, are often studied for their potential pharmacological activities and their interactions with biological targets.

Synthesis Analysis

The synthesis of related tetrahydroquinoline derivatives involves multistep chemical processes, starting from readily available precursors. These processes may include condensation, reduction, and cyclization steps to form the desired quinoline core structure. The synthesis approach can vary based on the substitution pattern desired on the quinoline ring (Bracher, Carina Glas, & Ricky Wirawan, 2021).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a quinoline ring that is partially hydrogenated, containing a nitrogen atom within the ring structure. This core structure can be further modified by substituents that affect the compound's physical, chemical, and biological properties. X-ray powder diffraction and NMR spectroscopy are common techniques used for structural characterization (Pinilla et al., 2012).

Scientific Research Applications

PET Imaging of Sigma-2 Receptor Status in Tumors

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloro-6-fluorobenzamide and its analogues have been synthesized and evaluated for their potential in positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. These compounds, due to their moderate to high affinity for sigma-2 receptors, are suitable for imaging applications in oncology. Their high tumor uptake and acceptable tumor/normal tissue ratios make them promising candidates for non-invasive assessment of tumor proliferation status and response to treatment (Tu et al., 2007).

Synthesis and Scalability

The development of a practical and scalable synthetic route for compounds like YM758 monophosphate, which shares a structural similarity with this compound, highlights the medicinal chemistry efforts in optimizing such molecules. This work demonstrates the feasibility of large-scale synthesis without the extensive use of chlorinated solvents, making the process more environmentally friendly and suitable for industrial applications (Yoshida et al., 2014).

Metabolic Pathways and Excretion

Research into the metabolic pathways and excretion mechanisms of structurally related compounds provides valuable insights into their pharmacokinetics. Identifying human metabolites and investigating transporter-mediated renal and hepatic excretion can inform the design of more efficacious and safer therapeutic agents. This understanding is crucial for predicting drug interactions, potential toxicity, and the overall therapeutic profile of new drugs (Umehara et al., 2009).

Thermal Fragmentation and Rearrangement Studies

Investigations into the thermal fragmentation and rearrangement of N-arylbenzamide derivatives provide foundational knowledge on the stability and reactivity of such compounds under high-temperature conditions. These studies are essential for understanding the decomposition pathways, which can influence the storage, handling, and formulation of pharmaceutical compounds (Gaber et al., 2008).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN2O2/c24-18-7-4-8-19(25)22(18)23(29)26-17-10-11-20-16(13-17)9-12-21(28)27(20)14-15-5-2-1-3-6-15/h1-8,10-11,13H,9,12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZQMVHTJYKOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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